2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Overview
Description
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid is an organic compound that features a benzofuran ring fused with an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid can be achieved through several methods:
Cyclization of o-hydroxyacetophenones: This method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization of o-hydroxybenzyl ketones: Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Oxidation reactions: The compound can also be synthesized through oxidation reactions involving high-manganese acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing agents: High-manganese acid is commonly used for oxidation reactions.
Reducing agents: Borane-dimethyl sulfide complex is used for reduction reactions.
Catalysts: Transition-metal catalysts are often employed in cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of microbial infections and cancer.
Biological Research: It is used in studies related to its biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features and biological activities.
Benzofuran derivatives: Compounds with a benzofuran ring that exhibit various biological activities.
Uniqueness
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid is unique due to its combination of an amino acid structure with a benzofuran ring, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLSCFXJWMUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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